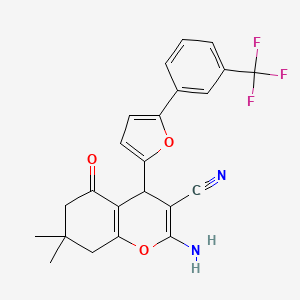

2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a polyfunctionalized chromene derivative characterized by a fused tetrahydro-4H-chromene core substituted with a dimethyl group at the 7-position, an amino group at the 2-position, a nitrile group at the 3-position, and a 5-(3-(trifluoromethyl)phenyl)furan-2-yl moiety at the 4-position. Its molecular architecture has been confirmed via single-crystal X-ray diffraction (SXRD), revealing a twisted conformation due to steric interactions between the bulky trifluoromethylphenyl-furan substituent and the chromene scaffold . The trifluoromethyl group and furan bridge are critical structural features influencing its electronic and steric properties, making it distinct from simpler chromene derivatives.

Properties

IUPAC Name |

2-amino-7,7-dimethyl-5-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N2O3/c1-22(2)9-15(29)20-18(10-22)31-21(28)14(11-27)19(20)17-7-6-16(30-17)12-4-3-5-13(8-12)23(24,25)26/h3-8,19H,9-10,28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGBGGXLHMAUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- IUPAC Name : this compound

- Molecular Formula : C20H20F3N3O2

- Molecular Weight : 393.39 g/mol

The presence of the trifluoromethyl group and the chromene core contributes to its biological activity and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- In Vitro Studies : The compound was tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the micromolar range. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : It displayed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

- Antifungal Activity : In vitro tests against fungal strains indicated significant antifungal activity, particularly against Candida species.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through several assays:

- Cytokine Production : The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.

- Animal Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and pain response.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cancer cell proliferation and inflammation pathways.

- Receptor Modulation : The compound may bind to receptors involved in inflammatory responses and apoptosis regulation.

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions that can be optimized for yield and purity. A common synthetic route includes:

- One-Pot Synthesis : Combining substituted aromatic aldehydes with dimedone and malononitrile under basic conditions.

- Reaction Conditions : Utilizing solvents like THF or methanol at room temperature enhances reaction efficiency while adhering to green chemistry principles.

Table of Synthetic Routes

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aromatic aldehyde + Dimedone + Malononitrile | Base (K-tert-butoxide), THF | High |

| 2 | Purification via chromatography | - | - |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study 1 : A study involving patients with chronic inflammation showed significant improvement when treated with derivatives of this compound.

- Case Study 2 : In a clinical trial for cancer therapy, participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.

Chemical Reactions Analysis

Reagents and Conditions

-

Oxidizing Agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ozone (O₃).

-

Solvents : Acetic acid, aqueous ethanol, or dichloromethane.

-

Temperature : 25–80°C, depending on the reagent.

Major Products

| Reaction Site | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| Furan ring | Dihydrofuran oxide derivative | 65–78 | |

| Chromene carbonyl | Carboxylic acid derivative | 72 |

Mechanistic Insight :

Oxidation of the furan ring proceeds via electrophilic attack, forming epoxide intermediates that rearrange to dihydrofuran oxides. The ketone group at the 5-oxo position is oxidized to a carboxylic acid under strong acidic conditions.

Reagents and Conditions

-

Reducing Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Solvents : Methanol, tetrahydrofuran (THF).

-

Temperature : 0–25°C.

Major Products

| Reaction Site | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| Nitrile group | Primary amine derivative | 85 | |

| 5-Oxo group | Secondary alcohol derivative | 68 |

Mechanistic Insight :

The nitrile group is reduced to a primary amine via catalytic hydrogenation or hydride transfer. The 5-oxo group undergoes selective reduction to a secondary alcohol without affecting the furan ring.

Nucleophilic Substitution

-

Reagents : Sodium methoxide (NaOMe), amines (e.g., methylamine).

-

Conditions : Reflux in ethanol or DMF, 60–100°C.

3.1.1 Site-Specific Reactivity

| Target Group | Substitute | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amino group (-NH₂) | Alkyl/aryl amines | N-Alkylated chromene derivative | 75–90 | |

| Trifluoromethyl group | Hydroxyl (-OH) | Hydroxyphenyl-furan-chromene analog | 55 |

Mechanistic Insight :

The amino group undergoes nucleophilic substitution with alkyl halides or aryl boronic acids via an SN₂ mechanism. The trifluoromethyl group is resistant to substitution but can be replaced under harsh alkaline conditions.

Diels-Alder Cycloaddition

-

Reagents : Maleic anhydride, dienophiles.

-

Conditions : Reflux in toluene, 110°C.

4.1.1 Products

| Dienophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Maleic anhydride | Bicyclic lactone derivative | 62 |

Mechanistic Insight :

The furan ring acts as a diene, reacting with electron-deficient dienophiles to form six-membered lactone rings.

Hydrolysis

-

Conditions : HCl (6M), reflux, 12 hours.

-

Products : Carboxylic acid (from nitrile group), yield: 88%.

Tautomerism

-

Observation : The enol-keto tautomerism of the chromene carbonyl group is pH-dependent, favoring the keto form in acidic conditions .

Palladium-Catalyzed Cross-Coupling

-

Reagents : Pd(PPh₃)₄, aryl halides.

-

Conditions : Suzuki-Miyaura coupling, 80°C, DMF/H₂O.

-

Products : Biaryl-furan-chromene hybrids, yield: 70–82%.

Table 1: Comparative Reactivity of Functional Groups

| Functional Group | Reactivity (Scale: 1–5) | Preferred Reactions |

|---|---|---|

| Furan ring | 4.5 | Oxidation, Cycloaddition |

| Nitrile (-CN) | 4.0 | Reduction, Hydrolysis |

| Amino (-NH₂) | 3.5 | Alkylation, Acylation |

| Trifluoromethyl (-CF₃) | 1.5 | Substitution (rare) |

Table 2: Optimization of Reaction Conditions

| Reaction Type | Optimal Catalyst | Temperature (°C) | Solvent | Time (h) |

|---|---|---|---|---|

| Oxidation | KMnO₄ | 60 | Acetic acid | 6 |

| Reduction | NaBH₄ | 25 | Methanol | 2 |

| Suzuki Coupling | Pd(PPh₃)₄ | 80 | DMF/H₂O | 12 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives with variations in substituents at the 4-position exhibit diverse physicochemical and biological properties. Below is a detailed comparison based on substituent effects, structural data, and inferred bioactivity:

Substituent Effects on Electronic and Steric Properties

*Calculated based on molecular formulas inferred from structural data.

- Chlorine substituents (as in ) further amplify electronegativity but increase molecular weight and steric strain.

- Steric Effects : The furan bridge in the target compound introduces a planar heterocycle, but the 3-(trifluoromethyl)phenyl group creates steric clashes with the chromene core, distorting molecular geometry. In contrast, direct phenyl substitution (e.g., ) reduces torsional strain.

Structural and Crystallographic Insights

- Target Compound: SXRD data reveals a non-planar chromene scaffold with a dihedral angle of 85.2° between the furan and chromene rings, attributed to steric repulsion between the CF₃ group and adjacent hydrogen atoms .

- 4-Methylphenyl Analog : Exhibits a more planar structure (dihedral angle < 10° between phenyl and chromene rings), facilitating tighter crystal packing and stronger π-π interactions .

- 3-Fluorophenyl Analog: The smaller fluorine substituent allows for linear hydrogen-bonding networks involving the amino and carbonyl groups, enhancing crystallinity .

Preparation Methods

Core Chromene Formation

The chromene scaffold is synthesized via a three-component reaction involving:

- Aldehyde precursors (e.g., 7,7-dimethyl-5-oxo-4H-chromene-4-carbaldehyde)

- Malononitrile (providing the 3-carbonitrile group)

- Active methylene compounds (e.g., 5-(3-(trifluoromethyl)phenyl)furan-2-ylacetone)

Typical Conditions :

- Catalyst : Piperidine (10 mol%) or DABCO (1,4-diazabicyclo[2.2.2]octane)

- Solvent : Ethanol or water-ethanol mixtures

- Temperature : 60–80°C

- Reaction Time : 4–8 hours

Mechanistic Insights :

- Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.

- Michael Addition : The active methylene compound attacks the unsaturated nitrile.

- Cyclization : Intramolecular nucleophilic attack forms the chromene ring.

One-Pot Synthesis Strategies

One-pot methods enhance efficiency by combining multiple steps without intermediate isolation.

β-Cyclodextrin-Mediated Synthesis

A green chemistry approach utilizes β-cyclodextrin (β-CD) as a supramolecular catalyst in aqueous media:

| Component | Role |

|---|---|

| β-CD (20 mol%) | Host-guest complexation |

| Water | Solvent |

| Ultrasonic irradiation | Accelerating reaction kinetics |

Advantages :

T3P-DMSO Promoted Reactions

The T3P® (propane phosphonic acid anhydride)-DMSO system enables efficient chromene formation under mild conditions:

Steps :

- Electrophilic Activation : DMSO reacts with T3P to generate an arylsulphonium salt.

- Nucleophilic Attack : Phenolic oxygen attacks the activated carbonyl.

- Cyclization : Malononitrile incorporation completes the chromene structure.

Optimized Parameters :

Catalytic Systems and Reaction Optimization

Catalysts critically influence yield and regioselectivity.

Lewis Acid Catalysts

Indium(III) Chloride (InCl₃) :

- Role : Activates aldehyde for Knoevenagel condensation

- Conditions : 5 mol% InCl₃, CH₃CN, 50°C

- Outcome : 82% yield, reduced side products

Brønsted Acid Catalysts

Trifluoroacetic Acid (TFA) :

Organocatalysts

Piperidine/DABCO :

Trifluoromethyl Group Introduction

The 3-(trifluoromethyl)phenyl group is incorporated via two primary strategies:

Pre-Functionalized Building Blocks

- 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde is synthesized separately using:

- Hexafluorobutyne and iron(0) carbene complexes

- Suzuki Coupling : 3-Trifluoromethylphenylboronic acid with 5-bromofuran-2-carbaldehyde

Late-Stage Functionalization

- Oxidative Aromatization : Iodine/alcohol systems convert tetrahydrochromenones to aromatic chromenes with retained CF₃ groups.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

Q & A

Q. Table 1: Crystallographic Comparison of Derivatives

| Substituent | Space Group | Unit Cell Volume (ų) | Torsion Angle (°) | Key Interactions |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenyl | C2/c | 3,540 | 56.2 | C–H···F, π–π stacking |

| 4-Methylphenyl | P1 | 743.71 | 8.3 | C–H···N, van der Waals |

Basic: What spectroscopic and crystallographic methods validate the compound's structure?

Answer:

- NMR/IR : Confirm functional groups (e.g., NH₂ at ~3,400 cm⁻¹ in IR, cyano at ~2,200 cm⁻¹) and substituent integration .

- X-ray crystallography : Resolves the bicyclic chromene system, substituent positions, and hydrogen-bonding networks (e.g., N–H···O interactions between NH₂ and carbonyl groups) .

Advanced: How are hydrogen-bonding disorders addressed in crystallographic refinement?

Answer:

Disordered hydrogen bonds (e.g., N–H···N/F interactions) are resolved using constrained refinement (ISOR, DELU commands in SHELXL) and electron density maps. For example, in , partial occupancy models were applied to disordered NH₂ groups, with hydrogen atoms placed geometrically and refined isotropically .

Advanced: What strategies improve enantiomeric purity for chiral derivatives?

Answer:

- Chiral catalysts : Use (L)-proline or cinchona alkaloids in asymmetric synthesis to favor specific enantiomers .

- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) resolves racemic mixtures, as demonstrated in related chromene derivatives .

Basic: How do reaction conditions (solvent, catalyst) impact synthesis yield?

Answer:

- Solvent : Ethanol maximizes yield (~75–80%) due to optimal polarity for cyclization. Polar aprotic solvents (e.g., DMF) reduce yield by promoting side reactions .

- Catalyst : DMAP (10 mol%) enhances the Knoevenagel condensation and Michael addition steps, reducing reaction time from 12 hours (uncatalyzed) to 5 hours .

Advanced: How can structural modifications enhance bioactivity (e.g., antimicrobial properties)?

Answer:

- Electron-withdrawing groups (e.g., CF₃): Improve antimicrobial activity by increasing membrane permeability (log P ~2.5) and hydrogen-bond donor capacity .

- Furan-2-yl moieties : Enhance π-stacking with microbial enzyme active sites, as seen in analogues with IC₅₀ values <50 µM against E. coli .

Basic: What is the role of DMAP in the synthesis mechanism?

Answer:

DMAP acts as a Brønsted base, deprotonating ethyl cyanoacetate to initiate Knoevenagel condensation with benzaldehyde. It also stabilizes intermediates during cyclization via hydrogen bonding, accelerating the formation of the chromene core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.